(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
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Overview
Description
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione is a synthetic steroidal compound. It is structurally related to other steroid hormones and has been studied for its potential biological activities. This compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation and Reduction: Selective oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acetylation Reagents: Acetic anhydride, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce secondary or tertiary alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes and its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may act by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: A potent synthetic glucocorticoid used in various medical conditions.
Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory and immunosuppressive effects.
Uniqueness
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[2-[(6S,8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3/t14-,17+,19-,22+,23-,24-/m0/s1 |
InChI Key |
SGOCZEFVBBHDQY-ARVFGIOISA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
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